N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine
Description
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an ethylidene group linked to a hydroxylamine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
InChI Key |
XXDVCOUNHMBQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can yield amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamines and related compounds.
Scientific Research Applications
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species within cells. This oxidative stress can result in cellular damage or apoptosis, making it a potential candidate for anticancer therapy. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3,4-dimethoxyaniline
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-methoxyaniline
Uniqueness
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the furan ring and the presence of the ethylidene hydroxylamine moiety This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
